BenchChemオンラインストアへようこそ!

(+)-Calanolide A

HIV-1 drug resistance NNRTI resistance mutations antiviral potency

(+)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) first isolated from Calophyllum lanigerum (Guttiferae). It belongs to a distinct subclass of NNRTIs characterized by a tetracyclic dipyranocoumarin core scaffold that differentiates it from the more common HEPT, TIBO, and bis(heteroaryl)piperazine (BHAP) structural classes.

Molecular Formula C22H26O5
Molecular Weight 370.4 g/mol
CAS No. 142632-32-4
Cat. No. B1668212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Calanolide A
CAS142632-32-4
Synonymscalanolide A
calanolide F
costatolide
NSC 661122
Molecular FormulaC22H26O5
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O
InChIInChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1
InChIKeyNIDRYBLTWYFCFV-FMTVUPSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Calanolide A (CAS 142632-32-4): A Naturally Derived Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) with a Distinct Resistance Profile


(+)-Calanolide A is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) first isolated from Calophyllum lanigerum (Guttiferae) [1]. It belongs to a distinct subclass of NNRTIs characterized by a tetracyclic dipyranocoumarin core scaffold that differentiates it from the more common HEPT, TIBO, and bis(heteroaryl)piperazine (BHAP) structural classes [2]. The compound exhibits potent in vitro inhibitory activity against HIV-1 reverse transcriptase (IC50 = 0.07–0.1 μM) and has demonstrated acceptable safety and favorable pharmacokinetics in healthy, HIV-negative human volunteers, with clinical development having advanced to Phase II evaluation [3].

Why (+)-Calanolide A Cannot Be Replaced by Other NNRTIs or Calanolide Congeners


Generic substitution among NNRTIs or even within the calanolide structural family is not scientifically valid due to profound stereochemical specificity and differential resistance profiles. (+)-Calanolide A is the active (+)-enantiomer, while its mirror image, (−)-calanolide A, is completely inactive against HIV-1 [1]. Furthermore, the compound retains potent activity against viral strains carrying the Y181C and dual Y181C/K103N mutations — the two most prevalent resistance mutations that confer high-level resistance to all currently approved NNRTIs including nevirapine, efavirenz, and delavirdine [2]. This unique resistance phenotype stems from a distinct binding interaction with the HIV-1 reverse transcriptase enzyme that cannot be replicated by other NNRTI structural classes [3].

Quantitative Evidence Supporting Selection of (+)-Calanolide A (CAS 142632-32-4) Over Analogs and Alternatives


Enhanced Activity Against Y181C NNRTI-Resistant HIV-1 Strains Versus Approved NNRTIs

Unlike approved NNRTIs (nevirapine, efavirenz, delavirdine) that lose all inhibitory activity against HIV-1 strains bearing the Y181C mutation, (+)-calanolide A exhibits 10-fold enhanced antiviral activity against Y181C-mutant viruses compared to wild-type virus [1]. The compound also retains full activity against viral isolates carrying dual Y181C/K103N mutations, against which all approved NNRTIs are completely ineffective [2]. This represents a qualitatively different resistance phenotype rather than merely a quantitative potency advantage.

HIV-1 drug resistance NNRTI resistance mutations antiviral potency

Absolute Stereochemical Requirement for Anti-HIV Activity Versus Inactive Enantiomers

The anti-HIV activity of calanolide A is exquisitely stereospecific: (+)-calanolide A is a potent HIV-1 inhibitor, whereas (−)-calanolide A is completely inactive against the virus [1]. This absolute stereochemical requirement extends across the calanolide class, with (−)-calanolide B (costatolide) also being active while (+)-calanolide B is inactive. This binary activity profile mandates precise stereochemical control during synthesis and procurement.

chiral resolution enantiomeric specificity stereochemistry-activity relationship

Comparative Oral Bioavailability Versus Dihydro Derivative in Preclinical Species

In CD2F1 mice, (+)-calanolide A exhibits relatively low oral bioavailability (F = 13.2%) compared to its dihydro derivative (+)-dihydrocalanolide A (F = 46.8%) when dosed at 25 mg/kg [1]. Both compounds show similar intravenous pharmacokinetic parameters (AUC 9.4 vs. 6.9 μg/mL·hr; t1/2γ 1.8 vs. 2.3 h; clearance 2.7 vs. 3.6 L/h/kg), suggesting that the reduced oral exposure of (+)-calanolide A is attributable to factors beyond systemic clearance, potentially including first-pass metabolism or absorption limitations.

pharmacokinetics oral bioavailability preclinical development

Synergistic Antiviral Interactions with Clinically Approved Antiretroviral Agents

In vitro combination studies demonstrate that (+)-calanolide A and its congeners exhibit synergistic antiviral interactions with nucleoside reverse transcriptase inhibitors (NRTIs), other NNRTIs, and protease inhibitors [1]. Notably, the three-drug combination of a calanolide with lamivudine (3TC) and nelfinavir exhibited significant synergy and was identified as the most promising combination regimen based on in vitro anti-HIV assay results. No evidence of combination toxicity or antagonistic antiviral activity was detected with any tested compound [2].

combination therapy drug synergy antiretroviral regimens

Clinical Development Stage Compared to Calanolide Congeners

(+)-Calanolide A has advanced to Phase II clinical evaluation in HIV-infected, treatment-naïve patients, with completed safety and pharmacokinetic studies in healthy volunteers demonstrating acceptable tolerability and a favorable safety profile [1]. In contrast, (−)-calanolide B (costatolide) and other calanolide congeners remain at the preclinical development stage [2]. Human pharmacokinetic data for (+)-calanolide A show rapid absorption (Tmax 2.4–5.2 hours) and a mean elimination half-life of 15.5 hours in men and 35.2 hours in women at steady-state [3].

clinical trials drug development stage Phase II evaluation

Distinct Reverse Transcriptase Binding Site and Resistance Mutation Profile

Enzymatic inhibition assays reveal that (+)-calanolide A inhibits HIV-1 RT through a mixed-type inhibition mechanism affecting both Km for dTTP and Vmax, a profile distinct from classical NNRTIs [1]. In vitro resistance selection with (+)-calanolide A yields viruses bearing T139I, L100I, Y188H, or L187F mutations in RT, which differ from the signature mutations selected by other NNRTI classes [2]. The compound also retains activity against AZT-resistant strains and shows enhanced activity when Y181C is combined with AZT-resistance mutations [3].

enzyme kinetics binding site mapping resistance selection

Validated Research Applications for (+)-Calanolide A (CAS 142632-32-4) Based on Empirical Evidence


Profiling NNRTI Cross-Resistance and Characterizing Novel Resistance Mutations

(+)-Calanolide A serves as an essential control compound in HIV-1 drug resistance surveillance panels. Its demonstrated 10-fold enhanced activity against Y181C mutant viruses and retained activity against dual Y181C/K103N strains make it uniquely valuable for distinguishing resistance phenotypes that cannot be resolved using standard NNRTIs such as nevirapine or efavirenz [1]. Researchers characterizing novel RT mutations or evaluating next-generation NNRTI candidates can use (+)-calanolide A as a reference compound that defines a distinct resistance susceptibility profile [2].

In Vitro Combination Antiviral Synergy Studies for Antiretroviral Regimen Development

Given the documented synergistic antiviral interactions of (+)-calanolide A with NRTIs (including lamivudine), other NNRTIs, and protease inhibitors (including nelfinavir) [1], this compound is ideally suited for in vitro fixed-ratio combination studies aimed at identifying optimal multi-agent antiretroviral regimens. The absence of antagonistic interactions across all tested drug classes makes (+)-calanolide A a low-risk candidate for inclusion in exploratory combination screens [2].

Chiral Chromatography Method Development and Stereochemical Quality Control

The absolute stereochemical requirement for anti-HIV activity — with (+)-calanolide A being active and (−)-calanolide A being completely inactive — necessitates robust chiral analytical methods for both research and quality control applications [1]. (+)-Calanolide A is therefore employed as a reference standard for developing and validating chiral HPLC or SFC methods used to confirm enantiomeric purity in synthetic or natural product-derived calanolide batches, and for ANDA-related analytical method validation [2].

Mechanistic Studies of NNRTI Binding and Mixed-Type RT Inhibition

Unlike classical NNRTIs that exhibit purely noncompetitive inhibition kinetics, (+)-calanolide A inhibits HIV-1 RT through a mixed-type mechanism that affects both Km for dTTP and Vmax [1]. This distinct kinetic profile makes (+)-calanolide A a valuable tool for enzymologists investigating structure-function relationships in the HIV-1 RT enzyme and for computational chemists developing molecular models of the NNRTI binding pocket, particularly given evidence that calanolide isomers may interact differently with RT despite high structural similarity [2].

Quote Request

Request a Quote for (+)-Calanolide A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.